molecular formula C5H8F3NO3S B6200596 3-amino-1lambda4-thietan-1-one, trifluoroacetic acid CAS No. 2694733-85-0

3-amino-1lambda4-thietan-1-one, trifluoroacetic acid

Cat. No.: B6200596
CAS No.: 2694733-85-0
M. Wt: 219.18 g/mol
InChI Key: LELVYTBKNJZTSC-UHFFFAOYSA-N
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Description

3-amino-1lambda4-thietan-1-one, trifluoroacetic acid is a compound with the molecular formula C5H8F3NO3S and a molecular weight of 219.1821 . This compound is known for its unique structure, which includes a thietan ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1lambda4-thietan-1-one, trifluoroacetic acid typically involves the reaction of thietan-3-one with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

3-amino-1lambda4-thietan-1-one, trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted hydroxysulfides and cyclic unsaturated sulfones

Scientific Research Applications

3-amino-1lambda4-thietan-1-one, trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-amino-1lambda4-thietan-1-one, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and migration through biomembranes . This property is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted heterocycles such as:

  • Thietan-3-one
  • Tetrahydrothiophen-3-one
  • γ-thiobutyrolactone
  • δ-thiovalerolactone
  • Thiopyran-3-one
  • Thiopyran-4-one

Uniqueness

What sets 3-amino-1lambda4-thietan-1-one, trifluoroacetic acid apart from these similar compounds is its unique combination of a thietan ring and a trifluoroacetic acid moiety. This structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2694733-85-0

Molecular Formula

C5H8F3NO3S

Molecular Weight

219.18 g/mol

IUPAC Name

1-oxothietan-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H7NOS.C2HF3O2/c4-3-1-6(5)2-3;3-2(4,5)1(6)7/h3H,1-2,4H2;(H,6,7)

InChI Key

LELVYTBKNJZTSC-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1=O)N.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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